3-(2-chlorophenyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide
CAS No.: 952967-73-6
Cat. No.: VC11891167
Molecular Formula: C21H15ClFN3O3
Molecular Weight: 411.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952967-73-6 |
|---|---|
| Molecular Formula | C21H15ClFN3O3 |
| Molecular Weight | 411.8 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C21H15ClFN3O3/c1-12-19(20(26-28-12)16-4-2-3-5-17(16)22)21(27)24-11-15-10-18(29-25-15)13-6-8-14(23)9-7-13/h2-10H,11H2,1H3,(H,24,27) |
| Standard InChI Key | LMKBDNOQFPUVJY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F |
Introduction
Structural Overview
The compound consists of:
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A 2-chlorophenyl group, which contributes to hydrophobic interactions and potential bioactivity.
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A 5-(4-fluorophenyl)-1,2-oxazole moiety, a common pharmacophore in drug design due to its stability and electronic properties.
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A 5-methyl-1,2-oxazole core, which enhances lipophilicity and may influence pharmacokinetics.
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A carboxamide functional group, a key feature in many bioactive molecules for hydrogen bonding and molecular recognition.
Molecular Formula
C₁₇H₁₂ClFN₂O₃
Key Features
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Heterocyclic Framework: The oxazole rings provide rigidity and electronic versatility.
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Halogen Substituents: Chlorine and fluorine atoms enhance binding affinity through halogen bonding and modulate metabolic stability.
Synthesis
The synthesis of such compounds typically involves multi-step procedures combining:
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Formation of the oxazole ring: This is achieved through cyclization reactions of precursors like nitriles or amidines.
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Functionalization: Introduction of the 4-fluorophenyl and 2-chlorophenyl groups via nucleophilic aromatic substitution or palladium-catalyzed coupling.
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Carboxamide Formation: Coupling reactions using activated carboxylic acids or derivatives like acid chlorides.
Example Reaction Scheme
A generalized synthesis pathway might involve:
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Cyclization of a nitrile precursor with an α-hydroxy ketone to form the oxazole core.
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Electrophilic substitution to attach the 4-fluorophenyl group.
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Amide bond formation using coupling agents like EDC or DCC.
Medicinal Chemistry
Compounds containing oxazole and carboxamide groups are widely studied for their biological activities, including:
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Anticancer Activity: Oxazole derivatives often show cytotoxic effects by interacting with DNA or enzymes involved in cell division.
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Anti-inflammatory Properties: The halogenated phenyl groups may enhance interactions with inflammatory mediators.
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Antimicrobial Effects: Oxazole-containing molecules can disrupt bacterial enzyme systems.
Drug Design
The structural features suggest potential as:
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Kinase Inhibitors: The planar aromatic systems and amide groups make the compound suitable for binding ATP-binding pockets in kinases.
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Tubulin Polymerization Inhibitors: The halogenated phenyl groups mimic known tubulin inhibitors.
Biological Evaluation
While specific data for this compound is unavailable, analogs with similar structures exhibit:
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High binding affinity to protein targets like enzymes or receptors.
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Promising anticancer results against cell lines such as HeLa or MCF7.
Computational Studies
Docking studies on related oxazole derivatives show strong binding energies with hydrophobic pockets of target proteins, indicating potential for further optimization as therapeutic agents.
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